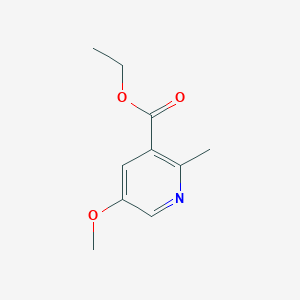

Ethyl 5-methoxy-2-methylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methoxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)9-5-8(13-3)6-11-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZNIIFSSMGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 5 Methoxy 2 Methylnicotinate and Its Analogues

Historical and Contemporary Approaches to Nicotinate (B505614) Ester Synthesis

The synthesis of nicotinate esters, which form the core of the target molecule, has evolved significantly over time, moving from lengthy, multi-step processes to more efficient and environmentally conscious methods.

Historically, the synthesis of substituted pyridines has relied on cyclocondensation reactions, where the pyridine (B92270) ring is constructed from acyclic precursors. nih.govacs.org These methods, while foundational, often require harsh reaction conditions and can result in modest yields.

Hantzsch Pyridine Synthesis : Reported by Arthur Hantzsch in 1881, this is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The versatility of the starting materials allows for the introduction of various substituents onto the pyridine core.

Guareschi-Thorpe Condensation : This method, first reported by Icilio Guareschi and later expanded by Jocelyn Thorpe, involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia. drugfuture.comwikipedia.orgquimicaorganica.org This reaction is particularly useful for producing 2-hydroxypyridines (or their 2-pyridone tautomers). rsc.orgrsc.org

Esterification and Transesterification : Simpler nicotinate esters can be synthesized through direct esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst. googleapis.comchemicalbook.com Alternatively, transesterification, where an existing ester is reacted with a different alcohol (e.g., menthol (B31143) with an alkyl nicotinate), can be used. googleapis.comgoogle.com This process can be catalyzed by either acids or bases. googleapis.com

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener alternatives for nicotinate synthesis. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Biocatalysis : Enzymes are emerging as powerful tools for sustainable synthesis. For instance, the lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. nih.gov Utilizing continuous-flow microreactors for these enzymatic reactions can dramatically shorten reaction times from hours to minutes and increase product yields. nih.gov

Aqueous and Solvent-Free Conditions : The Hantzsch and Guareschi-Thorpe reactions have been adapted to run in greener solvents. The Guareschi-Thorpe synthesis has been successfully performed in an aqueous medium using ammonium carbonate, which acts as both the nitrogen source and a promoter, making the process inexpensive and eco-friendly. rsc.orgrsc.org Similarly, Hantzsch synthesis has been demonstrated in water and under solvent-free conditions, often facilitated by reusable heterogeneous catalysts or microwave irradiation. wikipedia.orgorganic-chemistry.org

Gas-Phase Oxidation : For the industrial production of nicotinic acid, a key precursor, gas-phase oxidation of picolines (methylpyridines) represents a significant green advancement. nih.gov This process uses air as the oxidant and water as the solvent, recycles ammonia, and allows for the recovery of heat from the exothermic reaction, fulfilling many criteria of green chemistry. chimia.ch

Table 1: Comparison of Conventional and Green Synthesis Strategies for Nicotinates

| Strategy | Method | Typical Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Conventional | Hantzsch Synthesis | Organic solvents, heat, subsequent oxidation step | Versatile for substituted pyridines | Often requires harsh conditions, multi-step | wikipedia.orgorganic-chemistry.org |

| Conventional | Guareschi-Thorpe | Ammonia, organic solvents | Access to hydroxypyridines | Use of ammonia, sometimes low yields | drugfuture.comwikipedia.org |

| Conventional | Direct Esterification | Strong acid catalyst (e.g., H₂SO₄), heat, reflux | Direct, uses available starting materials | Slow, requires high temperatures, strong acid waste | chemicalbook.com |

| Green | Biocatalysis | Immobilized lipase (e.g., Novozym® 435), mild temp (50°C), flow reactor | High yields, short reaction times, reusable catalyst, green solvent | Substrate scope can be limited by enzyme | nih.gov |

| Green | Aqueous Synthesis | Water as solvent, ammonium carbonate | Eco-friendly, simple work-up, inexpensive | Primarily for specific reactions like Guareschi-Thorpe | rsc.orgrsc.org |

| Green | Gas-Phase Oxidation | Heterogeneous catalyst, air as oxidant, high temp | High selectivity, atom economy, energy recovery, low waste | Industrial scale, requires specific precursors (picolines) | nih.govchimia.ch |

Targeted Synthesis of Ethyl 5-methoxy-2-methylnicotinate

The synthesis of a polysubstituted pyridine like this compound, with its specific 2-methyl, 3-ester, and 5-methoxy pattern, requires sophisticated control over the placement of each functional group.

Achieving the desired substitution pattern on a pre-existing pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which deactivates it towards electrophilic substitution and directs reactions to specific positions. nih.gov Modern methods, particularly C-H activation, offer powerful solutions.

Directing the functionalization to the desired positions (C2, C3, and C5) requires a multi-step strategy. The innate reactivity of the pyridine ring often favors functionalization at the C2, C4, and C6 positions. nih.gov Therefore, achieving substitution at C3 and C5 often necessitates more advanced techniques.

C-H Activation : Transition-metal catalysis can selectively activate specific C-H bonds for functionalization. While C2 functionalization is often favored due to the directing effect of the ring nitrogen, methods for C3 and C4 functionalization have been developed. nih.govingentaconnect.com For instance, palladium-catalyzed C3-arylation of pyridines has been achieved with high selectivity. nih.gov Rhodium catalysts have been used for C-H amidation, where the position of other substituents on the ring can influence the regiochemical outcome. acs.org

Blocking Groups : To achieve selectivity at a less reactive position, a more reactive position can be temporarily blocked. For example, a simple maleate-derived blocking group has been used to direct Minisci-type alkylation specifically to the C4 position of pyridine. nih.govchemrxiv.org After the reaction, the blocking group is removed. This strategy prevents unwanted side reactions and ensures precise functionalization.

A plausible, though hypothetical, route to the target compound could involve starting with a pyridine ring and sequentially introducing the substituents using regioselective methods. This might involve C2-methylation, followed by a directed C5-methoxylation, and finally esterification at the C3 position.

An alternative and often more practical approach is to construct the substituted pyridine ring from acyclic or simpler cyclic precursors that already contain the required functional groups or their precursors. nih.gov This strategy embeds the desired substitution pattern from the start, avoiding complex regioselectivity issues on the final aromatic ring.

For this compound, a precursor-based pathway would likely involve a variation of the Hantzsch or Guareschi-Thorpe synthesis. The key would be the selection of starting materials that lead to the 2-methyl and 5-methoxy substitution pattern. For example, a synthesis could potentially start from:

A β-keto ester that incorporates the C2-methyl group.

An active methylene (B1212753) compound (like a cyanoacetate (B8463686) or malonate derivative) that contains the C5-methoxy group.

A nitrogen source (ammonia) to complete the ring.

The ester at the C3 position is often incorporated directly from one of the starting materials, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate. wikipedia.orgdrugfuture.com Syntheses of related structures, such as methyl 5-methylnicotinate from 5-methylnicotinic acid, demonstrate this precursor-based logic where the core substituted ring is modified (in this case, via esterification) to yield the final product. chemicalbook.com

Advanced Synthetic Transformations and Reaction Conditions

The field of organic synthesis is continually advancing, providing powerful new tools for constructing complex molecules like substituted nicotinates. These methods offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling : Cross-coupling reactions are among the most powerful methods for forming C-C and C-heteroatom bonds. nih.gov Reactions like the Suzuki (using organoboron reagents), Stille (organotin), Negishi (organozinc), and Buchwald-Hartwig amination (forming C-N bonds) allow for the precise and efficient introduction of a wide variety of substituents onto a pyridine ring that has been pre-functionalized with a halide or triflate. youtube.comyoutube.comyoutube.com These reactions are central to modern synthetic chemistry due to their reliability and broad applicability. nih.gov

Directed C-H Activation : As mentioned, C-H activation is a transformative strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org By using a directing group, a catalyst (often palladium, rhodium, or iridium) can be guided to a specific C-H bond, allowing for highly regioselective functionalization. ingentaconnect.comacs.orgacs.org This allows for the late-stage modification of complex molecules, which is highly valuable in medicinal chemistry.

Photocatalysis and Electrocatalysis : These emerging techniques use light or electricity to drive chemical reactions, often under very mild conditions. numberanalytics.com Visible-light photocatalysis, for example, can be used to generate radicals that participate in pyridine synthesis, offering new pathways for forming complex derivatives. numberanalytics.com

Flow Chemistry : Performing reactions in continuous-flow microreactors, rather than in traditional batch flasks, offers numerous advantages. nih.gov It allows for precise control over reaction parameters like temperature and time, improves safety, and can significantly enhance reaction rates and yields, as demonstrated in the enzymatic synthesis of nicotinamide derivatives. nih.gov

Table 2: Overview of Advanced Synthetic Transformations for Pyridine Functionalization

| Reaction Type | Description | Typical Catalyst/Reagents | Utility | Citation(s) |

|---|---|---|---|---|

| C-H Activation | Direct functionalization of a C-H bond, often guided by a directing group. | Pd, Rh, Ir complexes | High atom economy; avoids pre-functionalization; late-stage modification. | nih.govingentaconnect.comacs.orgbeilstein-journals.org |

| Suzuki Coupling | Cross-coupling of an organoboron compound with a halide/triflate. | Pd catalyst, base | Forms C-C bonds; high functional group tolerance; stable reagents. | youtube.comyoutube.com |

| Buchwald-Hartwig Amination | Cross-coupling to form a C-N bond between a halide/triflate and an amine. | Pd catalyst, base, phosphine (B1218219) ligand | Synthesis of aryl amines; crucial for many pharmaceuticals. | youtube.comyoutube.com |

| Minisci Reaction | Radical alkylation of electron-deficient heterocycles. | Silver nitrate, persulfate | Introduces alkyl groups; good for functionalizing the native pyridine ring. | nih.govchemrxiv.org |

| Photocatalysis | Use of light to initiate reactions via an excited-state catalyst. | Ru or Ir photoredox catalysts | Mild reaction conditions; access to radical-mediated pathways. | numberanalytics.com |

| Flow Chemistry | Reactions performed in a continuously flowing stream. | Microreactors, pumps | Enhanced control, safety, and scalability; faster reaction times. | nih.gov |

Catalytic Reactions (e.g., metal-catalyzed cross-coupling, enzymatic biocatalysis)

Catalysis is fundamental to the efficient synthesis of nicotinate derivatives, with both metal-based and enzymatic systems offering distinct advantages.

Metal-Catalyzed Reactions:

Metal catalysts are frequently employed in the synthesis of substituted nicotinate esters. For instance, the synthesis of ethyl 6-methoxy-2-methylnicotinate, an isomer of the target compound, is achieved through a reaction involving silver carbonate (Ag₂CO₃). In this process, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is treated with methyl iodide in the presence of silver carbonate. chemicalbook.com This reaction proceeds at a moderate temperature of 50°C over 16 hours to yield the desired methoxy-substituted product. chemicalbook.com The silver catalyst facilitates the methylation of the pyridine ring.

Another common approach involves the use of acid catalysts for esterification. The synthesis of methyl nicotinate from nicotinic acid can be carried out using methanol (B129727) with a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.com Similarly, thionyl chloride is used to facilitate the esterification of 5-methylnicotinic acid with methanol to produce methyl 5-methylnicotinate. chemicalbook.com

Enzymatic Biocatalysis:

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for synthesizing nicotinic acid derivatives. frontiersin.orgacs.org Enzymes operate under mild conditions, exhibit high selectivity, and are environmentally benign. nih.gov

A prominent example is the use of Novozym® 435, an immobilized lipase from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives from methyl nicotinates. nih.gov This enzymatic approach has been successfully applied in both batch and continuous-flow microreactors. nih.gov The use of whole-cell biocatalysts, such as Gordonia terrae containing nitrilase, has also proven highly effective for the production of nicotinic acid from 3-cyanopyridine, which can then be esterified. frontiersin.orgnih.gov These biocatalytic systems can achieve high conversion rates and productivity. nih.govmdpi.com

The table below summarizes representative catalytic reactions for the synthesis of nicotinate analogues.

| Product | Catalyst | Starting Materials | Reaction Type | Reference |

| Ethyl 6-methoxy-2-methylnicotinate | Silver Carbonate (Ag₂CO₃) | Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, Methyl Iodide | Metal-catalyzed Methylation | chemicalbook.com |

| Nicotinamide Derivatives | Novozym® 435 | Methyl nicotinate derivatives, Various amines | Enzymatic Amidation | nih.gov |

| Nicotinic Acid | Gordonia terrae (Nitrilase) | 3-Cyanopyridine | Whole-cell Biocatalysis | frontiersin.orgnih.gov |

| Methyl 5-methylnicotinate | Thionyl Chloride | 5-Methylnicotinic acid, Methanol | Esterification | chemicalbook.com |

Optimization of Reaction Parameters (e.g., temperature, solvent, catalysts)

To maximize the yield and efficiency of synthesis, reaction parameters must be carefully optimized.

Temperature: In enzymatic reactions, temperature significantly affects both enzyme activity and stability. For the synthesis of nicotinamide derivatives catalyzed by Novozym® 435, the optimal temperature was found to be 50°C. nih.gov Similarly, the biocatalytic production of nicotinic acid using Gordonia terrae was optimized at 40°C. nih.gov In the metal-catalyzed synthesis of ethyl 6-methoxy-2-methylnicotinate, the reaction was conducted at 50°C. chemicalbook.com

Solvent: The choice of solvent is crucial as it can influence reactant solubility and enzyme performance. In the Novozym® 435-catalyzed reaction, tert-amyl alcohol was identified as the optimal solvent, leading to significantly higher yields compared to other organic solvents like tert-butanol, acetonitrile, or toluene. nih.gov For the synthesis of methyl 5-methylnicotinate, methanol served as both a reagent and a solvent. chemicalbook.com

Catalyst and Substrate Concentration: The ratio of reactants and the concentration of the catalyst are key parameters to optimize. In the enzymatic synthesis of nicotinamide derivatives, a substrate ratio of 1:2 (methyl nicotinate to amine) was found to be optimal. nih.gov Higher amine concentrations did not lead to improved yields and could negatively impact the reaction by altering the solvent properties. nih.gov For the biocatalytic production of nicotinic acid, the concentration of the whole-cell nitrilase was optimized to achieve complete conversion of the substrate in a shorter time. nih.gov

The following table details the optimization of various reaction parameters for the synthesis of nicotinate derivatives.

| Reaction | Parameter Optimized | Optimal Condition | Outcome | Reference |

| Enzymatic amidation | Temperature | 50°C | Maximum yield | nih.gov |

| Enzymatic amidation | Solvent | tert-Amyl alcohol | Highest conversion rate | nih.gov |

| Enzymatic amidation | Substrate Ratio (Ester:Amine) | 1:2 | Optimized yield | nih.gov |

| Biocatalytic hydrolysis | Temperature | 40°C | Optimized for enzyme activity | nih.gov |

| Metal-catalyzed methylation | Temperature | 50°C | Effective for product formation | chemicalbook.com |

Purification and Isolation Protocols for Synthesized Compounds

After the synthesis is complete, the target compound must be isolated and purified from the reaction mixture. Common techniques include extraction, chromatography, and distillation.

Extraction and Washing: Liquid-liquid extraction is a standard method for initial purification. In the synthesis of methyl 5-methylnicotinate, the reaction mixture is neutralized and then extracted with ethyl acetate (EtOAc) to separate the product from the aqueous phase. chemicalbook.com Similarly, in a patented method for preparing 2-methyl nicotinate, the product is extracted with ethyl acetate, followed by washing with water to remove impurities. google.com

Chromatography: Column chromatography is a powerful technique for separating compounds with high purity. For the purification of ethyl 6-methoxy-2-methylnicotinate, the crude product was purified using a Combiflash automated chromatography system with a solvent gradient of 20% ethyl acetate in hexane. chemicalbook.com Silica gel chromatography is also the method of choice for purifying nicotinamide derivatives synthesized via enzymatic catalysis. nih.gov

Distillation and Concentration: For liquid products, distillation under reduced pressure is an effective purification method. After extraction and washing, the organic phase containing 2-methyl nicotinate is concentrated, and the final product is obtained by vacuum distillation. google.com The removal of solvent under reduced pressure using a rotary evaporator is a common step prior to further purification. chemicalbook.comchemicalbook.com

The table below outlines various purification protocols used for nicotinate derivatives.

| Compound | Purification Method | Details | Reference |

| Ethyl 6-methoxy-2-methylnicotinate | Column Chromatography | Combiflash, 20% EtOAc in Hexane | chemicalbook.com |

| Methyl 5-methylnicotinate | Extraction | Extraction with EtOAc after neutralization | chemicalbook.com |

| Nicotinamide Derivatives | Column Chromatography | Silica gel chromatography | nih.gov |

| 2-Methyl nicotinate | Extraction and Distillation | Extraction with EtOAc, followed by vacuum distillation | google.com |

Iii. Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

Detailed experimental ¹H NMR data for Ethyl 5-methoxy-2-methylnicotinate is not publicly available in the referenced literature. Predicted ¹H NMR data suggests the presence of distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, the ethyl ester protons, and the methyl group protons. The expected chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-4 | 7.5 - 7.8 | d | ~2-3 |

| H-6 | 8.1 - 8.4 | d | ~2-3 |

| OCH₂CH₃ | 4.2 - 4.4 | q | ~7 |

| OCH₃ | 3.8 - 4.0 | s | - |

| CH₃ (ring) | 2.4 - 2.6 | s | - |

Note: This table is based on predicted values and awaits experimental verification.

Similar to the proton NMR data, experimental ¹³C NMR data for this compound is not readily found in the public domain. Predictions based on known chemical shift values for similar pyridine derivatives would anticipate distinct signals for each of the unique carbon atoms in the molecule, including the two quaternary carbons of the pyridine ring, the two protonated aromatic carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, and the methyl carbon attached to the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 150 - 155 |

| C-6 | 145 - 150 |

| C=O | 165 - 170 |

| OCH₂CH₃ | 60 - 65 |

| OCH₃ | 55 - 60 |

| CH₃ (ring) | 18 - 22 |

Note: This table is based on predicted values and awaits experimental verification.

While specific 2D NMR studies on this compound are not documented in the available literature, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling between the aromatic protons (H-4 and H-6), as well as the coupling within the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the searched literature. However, the exact mass can be calculated based on its molecular formula, C₁₀H₁₃NO₃. This calculated value would be the target for experimental verification via HRMS to confirm the elemental composition of the molecule with high accuracy.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₀H₁₃NO₃ | [M+H]⁺ | 196.0917 |

Experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound is not publicly documented. In a typical ESI-MS experiment, the compound would be expected to be observed as its protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. For a positional isomer, ethyl 6-methoxy-2-methylnicotinate, an [M+H]⁺ ion has been reported at m/z 196.1, which aligns with the expected molecular weight. This suggests that this compound would exhibit a similar primary ion in its ESI-MS spectrum.

Table of Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectroscopic data, including a data table of characteristic absorption bands for this compound, is not available in the surveyed scientific literature.

UV-Visible Spectroscopy

Specific research findings and a data table for the UV-Visible spectroscopic analysis of this compound, including absorption maxima (λmax) and corresponding electronic transitions, are not documented in publicly accessible sources.

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

There is no available information or published research regarding the use of advanced spectroscopic methods, such as Raman spectroscopy, for the characterization of this compound.

Iv. Chemical Reactivity and Derivative Synthesis of Ethyl 5 Methoxy 2 Methylnicotinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. rsc.orgmasterorganicchemistry.com However, the presence of the activating methoxy (B1213986) group at the 5-position can facilitate such reactions. The substitution pattern is directed by the combined electronic effects of the existing substituents. While specific studies on ethyl 5-methoxy-2-methylnicotinate are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution on substituted pyridines suggest that incoming electrophiles would likely be directed to positions ortho or para to the activating methoxy group. libretexts.org However, the steric hindrance from the adjacent groups and the electronic deactivation by the ester and ring nitrogen must be considered.

Nucleophilic Substitution and Displacement Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. While the provided information does not offer specific examples for this compound, related compounds like chloropyrimidines can be activated towards nucleophilic substitution. researchgate.net It is plausible that under forcing conditions, displacement of the methoxy group by a strong nucleophile could occur, though this is generally a difficult reaction. Nucleophilic substitution can also occur at the ethyl ester. smolecule.com

Transformations Involving the Ester Moiety (e.g., hydrolysis, transesterification)

The ethyl ester group is a key site for transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxy-2-methylnicotinic acid. smolecule.com This reaction is a fundamental step in the synthesis of many derivatives.

Transesterification, the conversion of one ester to another, is also a feasible reaction. masterorganicchemistry.com This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, treatment with methanol (B129727) would yield mthis compound. This process is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Reactions at the Methoxy and Methyl Substituents

The methoxy group is generally stable, but under harsh acidic conditions, it could potentially be cleaved to the corresponding hydroxypyridine. The 2-methyl group, being attached to a pyridine ring, exhibits enhanced acidity of its protons compared to a simple alkyl group on a benzene ring. This allows for reactions at this position. For example, it can be oxidized to a carboxylic acid. In a related compound, 5-ethyl-2-methylpyridine (B142974), the ethyl group is oxidized to a carboxylic acid to produce nicotinic acid. wikipedia.org This suggests that the methyl group of this compound could be a site for various transformations, including condensation and oxidation reactions.

Synthesis of Substituted Derivatives and Analogues

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of substituted analogues. lookchem.com These modifications can be targeted at various positions on the pyridine ring and at the substituent groups.

The methoxy group at the 5-position can be a key handle for introducing other functionalities. While direct displacement is challenging, it can be transformed into other groups. For instance, cleavage of the methoxy group to a hydroxyl group would open up pathways for further derivatization.

Although not directly detailed for this specific molecule in the search results, general synthetic methodologies on pyridine rings are applicable. For example, electrophilic substitution reactions, potentially facilitated by the activating methoxy group, could introduce nitro groups. Subsequent reduction of a nitro group would yield an amino group. Halogenation, such as bromination, is also a common transformation on activated pyridine rings. The introduction of a cyano group can sometimes be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen.

The synthesis of related iodo-derivatives like ethyl 5-iodo-2-methylnicotinate has been documented, indicating that halogenation at the 5-position is a feasible synthetic route. nih.gov

The 2-methyl group is a reactive site for various transformations. As mentioned earlier, its protons are acidic, allowing for deprotonation with a strong base to form a nucleophilic species. This can then react with various electrophiles, enabling the extension of the carbon chain or the introduction of new functional groups.

Furthermore, oxidation of the methyl group can lead to the corresponding carboxylic acid, 2-carboxy-5-methoxynicotinic acid ethyl ester. This transformation is analogous to the oxidation of 5-ethyl-2-methylpyridine to nicotinic acid. wikipedia.org

Structural Elaboration of the Nicotinate (B505614) Ester

The ethyl ester group of this compound is a prime site for modification, enabling the introduction of a wide variety of functionalities. Standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides are readily achievable.

Recent advancements have highlighted the utility of enzymatic catalysis for such transformations. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively employed in the amidation of related methyl nicotinates. chemicalbook.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. chemicalbook.com While direct studies on this compound are not extensively documented in this specific context, the successful application of this methodology to structurally similar substrates suggests its potential applicability.

The following table summarizes representative transformations of the nicotinate ester moiety, drawing parallels from related nicotinic acid derivatives.

| Reactant | Reagents and Conditions | Product | Research Focus |

| Methyl Nicotinate | Isobutylamine, Novozym® 435, tert-amyl alcohol, 50°C | N-Isobutylnicotinamide | Green synthesis of nicotinamide (B372718) derivatives chemicalbook.com |

| Methyl Nicotinate | Benzylamine, Novozym® 435, tert-amyl alcohol, 50°C | N-Benzylnicotinamide | Enzymatic amidation chemicalbook.com |

Construction of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. The combination of the ester, the methyl group, and the pyridine nitrogen allows for various cyclization strategies to build bicyclic and polycyclic scaffolds of medicinal and material interest.

Although specific examples detailing the cyclization of this compound are not prevalent in the reviewed literature, the reactivity of analogous compounds provides a clear blueprint for potential synthetic routes. For example, the thermal cyclization of N-propargyl enamines, derived from related β-keto esters, has been shown to produce pyridine derivatives in a transition-metal-free process. This approach could potentially be adapted to this compound to access novel fused systems.

Furthermore, multicomponent reactions offer a powerful tool for the rapid construction of complex heterocyclic frameworks. The Biginelli reaction, for instance, which condenses an aldehyde, a β-keto ester, and urea (B33335) or thiourea, has been used to synthesize a variety of dihydropyrimidinones. While not a direct application, the principles of this and other multicomponent reactions could be applied to derivatives of this compound to generate diverse fused heterocycles.

The table below outlines general strategies for the construction of fused heterocyclic systems using related nicotinate precursors.

| Precursor Type | Reaction Type | Fused System | Key Features |

| β-Keto Ester Derivative | Intramolecular Cyclization | Dihydropyridinone | Formation of a new six-membered ring |

| Enamine Derivative | Pericyclic Reaction | Fused Pyridine | Potential for stereoselective synthesis |

| Multi-component Reactant | Condensation/Cyclization | Pyrimido[4,5-b]pyridines | High atom economy and structural diversity |

V. Structure Activity Relationship Sar Studies

Design Principles for SAR Investigations of Nicotinate (B505614) Derivatives

The design of SAR studies for nicotinate derivatives is guided by established principles of medicinal chemistry. The primary goal is to map the chemical space around a lead compound to optimize its activity and properties. Key strategies include:

Identification of the Pharmacophore: Researchers first identify the core structure responsible for the biological activity. For nicotinate derivatives, this is the pyridine (B92270) ring with its substituents.

Systematic Modification: Modifications are made to the parent molecule in a controlled manner. This can involve altering the size, shape, and electronic properties of substituents. For a compound like Ethyl 5-methoxy-2-methylnicotinate, this could involve changing the ethyl ester to other alkyl esters, modifying the methoxy (B1213986) group, or altering the methyl group.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres). This can improve potency, selectivity, or pharmacokinetic properties without drastically changing the core structure recognized by the biological target.

Conformational Analysis: The three-dimensional arrangement of the molecule is studied to understand how changes affect its ability to bind to a target receptor or enzyme.

These investigations often focus on nitrogen-containing heterocyclic compounds, which are core structures in many synthetic agents with a wide range of biological activities. nih.gov The ultimate aim is to build a comprehensive picture of which molecular fragments contribute positively or negatively to the biological effect.

Correlating Structural Modifications with Biological Effects

The core of any SAR study is the correlation of specific structural changes with observed biological outcomes. Research on various nicotinate and nicotinamide (B372718) derivatives has provided clear examples of these correlations.

For instance, a study on newly synthesized nicotinate derivatives evaluated their potential as anti-inflammatory agents by targeting the COX-2 enzyme. nih.gov The researchers created two series of compounds based on a nicotinic acid scaffold and tested their inhibitory activity. The findings demonstrated that specific modifications led to highly potent and selective COX-2 inhibition. nih.gov

Another example comes from the development of nicotinamide derivatives as potential fungicides that inhibit the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov By creating a series of compounds with a diarylamine-modified scaffold, researchers found that while some modifications resulted in only moderate fungicidal activity, others produced compounds with enzymatic inhibition levels similar to the commercial fungicide boscalid. nih.gov

These studies underscore a fundamental principle: even minor changes to the substituents on the nicotinate ring can lead to significant differences in biological activity, potency, and selectivity.

Table 1: SAR of Nicotinate Derivatives as COX-2 Inhibitors This interactive table showcases data from a study on nicotinate derivatives, illustrating how structural modifications impact their ability to inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy.

| Compound | R Group Modification | COX-2 Inhibition (IC₅₀ in µM) |

| 4c | 4-chlorophenyl | 0.14 |

| 4f | 4-fluorophenyl | 0.13 |

| Celecoxib (Ref.) | N/A | 0.19 |

Data sourced from a study on the synthesis and biological evaluation of new nicotinate derivatives. nih.gov The data shows that compounds 4c and 4f exhibit potent COX-2 inhibition, comparable or superior to the reference drug Celecoxib.

Influence of Positional Isomerism on Activity Profiles

Positional isomerism, where functional groups occupy different positions on the same core structure, can have a profound impact on the biological and physical properties of a molecule. dergipark.org.tr Although isomers have the same molecular formula, the different arrangement of atoms can lead to distinct chemical properties and biological activities. dergipark.org.tr

In the context of nicotinate derivatives, moving a substituent—such as the methoxy group in this compound—from one position to another on the pyridine ring would result in a positional isomer. This change can affect:

Receptor Binding: The new position of a functional group may enhance or disrupt key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

Electronic Distribution: The placement of electron-withdrawing or electron-donating groups alters the electron density of the pyridine ring, which can influence reactivity and binding affinity.

Physicochemical Properties: Isomerism can change properties like polarity, solubility, and crystal packing, which in turn affects how the compound is absorbed, distributed, and metabolized in a biological system. rsc.org

Studies on other complex aromatic molecules have confirmed that positional isomerism is a critical factor. For example, in a series of functionalized quinoline-based foldamers, moving a fluorophore substituent from one position to another resulted in significantly different chiroptical features, demonstrating the powerful influence of substituent placement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov Instead of relying solely on qualitative observations, QSAR models build mathematical equations that predict the activity of new, untested compounds. nih.govyoutube.com

The process involves:

Data Collection: A set of molecules with known biological activities (the training set) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, polarizability), electronic properties (e.g., HOMO/LUMO energies), and topological features (e.g., molecular connectivity). walisongo.ac.id

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity.

Validation: The model's predictive power is tested using an external set of compounds (the test set) that were not used in its creation. nih.gov

For nicotinate derivatives, a QSAR model could be developed to predict their activity as, for example, anti-inflammatory or antifungal agents. nih.govnih.gov The resulting equation might reveal that activity is positively correlated with certain descriptors (e.g., high polarizability) and negatively correlated with others, providing a clear, quantitative guide for designing more potent molecules. nih.gov

Exploring Pharmacophore Models for Target Interaction

A pharmacophore is a three-dimensional abstraction of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govarxiv.org It is not a real molecule but rather a model that defines the essential arrangement of interaction points, such as:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Centers

Aromatic Rings

Positive/Negative Ionizable Groups

Pharmacophore models can be developed in two main ways: ligand-based, by superimposing a set of active molecules and extracting their common features, or structure-based, by analyzing the interaction points within the binding site of a target protein. arxiv.org For a compound like this compound, a hypothetical pharmacophore model would map the positions of its key features. The pyridine nitrogen, methoxy oxygen, and ester carbonyl oxygen could act as hydrogen bond acceptors, while the methyl and ethyl groups would define hydrophobic regions.

These models are powerful tools in drug design. They can be used to screen large virtual libraries of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active, significantly accelerating the discovery of new drug candidates. nih.gov

Vii. Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics are computational techniques used to model the interaction between a small molecule (a ligand), such as Ethyl 5-methoxy-2-methylnicotinate, and a larger macromolecule, typically a protein or nucleic acid target.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This simulation calculates a binding affinity or scoring function, which estimates the strength of the interaction. For this compound, a docking study would involve:

Procedure : A 3D model of the target protein's binding site is used as a receptor. The structure of this compound is then computationally placed into this site in numerous possible conformations and orientations.

Predicted Findings : The simulation would identify the most likely binding pose. It would also detail the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the target. For instance, the methoxy (B1213986) group (-OCH₃) or the ester functional group (–COOCH₂CH₃) could act as hydrogen bond acceptors. A study on different molecular systems noted that larger substituents like a methoxy group can sometimes lead to a loss in binding activity compared to smaller groups if the binding pocket is sterically constrained. nih.gov

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-target complex over time. This provides a dynamic view of the binding stability.

Procedure : After a promising docking pose is identified, it is subjected to an MD simulation where the atoms are allowed to move according to the laws of physics.

Predicted Findings : MD simulations would reveal the stability of the predicted binding pose, showing whether the ligand remains securely in the binding pocket or if it shifts or dissociates. It also allows for the analysis of conformational changes in both the ligand and the target protein upon binding.

Conformational analysis focuses on the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds.

Procedure : Computational methods can be used to explore the potential energy surface of this compound, identifying low-energy, stable conformations.

Predicted Findings : This analysis would determine the most probable three-dimensional shapes of the molecule in different environments (e.g., in a vacuum, in a solvent). Understanding the preferred conformation is crucial, as the molecule's shape dictates how it can interact with biological targets. The flexibility of the ethyl ester group and the orientation of the methoxy group relative to the pyridine (B92270) ring would be key findings.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to analyze the electronic structure and properties of a molecule. These methods provide deep insights into chemical reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. caymanchem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bindingdb.orgnih.gov

HOMO : The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO : The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. google.com

For this compound, an FMO analysis would calculate the energies and visualize the spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: These values are illustrative for explaining the concept and are not based on actual experimental or calculated data for this specific molecule.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-rich regions, likely concentrated on the pyridine ring and methoxy oxygen, indicating sites susceptible to electrophilic attack. |

| LUMO | -1.2 | Electron-deficient regions, likely around the ester carbonyl carbon and the pyridine ring, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | This hypothetical value would suggest moderate to high chemical stability. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactivity. sigmaaldrich.com It maps the electrostatic potential onto the molecule's electron density surface.

Procedure : The MEP is calculated at various points on the molecule's surface. These values are then color-coded.

Predicted Findings : The MEP map would show regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. caymanchem.com For this compound, negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups. Positive potential would likely be found near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wave function from a quantum calculation into a more intuitive chemical language of lone pairs, bonding orbitals, and antibonding orbitals.

Procedure : NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified as a stabilization energy, E(2).

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and image processing. Organic compounds, in particular, can exhibit substantial NLO responses due to the delocalization of π-electrons within their molecular framework. nih.gov The NLO properties of a molecule are quantified by its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). researchgate.net

While direct experimental or computational studies on the NLO properties of this compound are not extensively documented in the current literature, its molecular structure—a substituted pyridine ring—suggests potential for NLO activity. The pyridine ring acts as a π-conjugated system, and the presence of both electron-donating (methoxy and ethyl ester) and electron-withdrawing (the nitrogen atom in the pyridine ring) groups can facilitate intramolecular charge transfer (ICT), a key factor for enhancing NLO response. researchgate.net

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting the NLO properties of organic molecules. nih.govresearchgate.net For instance, studies on related heterocyclic compounds like piperazinium nicotinate (B505614) have employed DFT calculations (e.g., at the B3LYP/6-31++G(d,p) level of theory) to compute the dipole moment, polarizability, and hyperpolarizability values. researchgate.net Similar computational investigations on phenanthrene (B1679779) derivatives have also demonstrated how the nature and position of donor and acceptor groups influence the NLO behavior. researchgate.net

A theoretical study of this compound would likely involve:

Geometric Optimization: Determining the most stable molecular geometry.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often associated with higher polarizability and a larger NLO response.

Calculation of NLO Parameters: Computing the static and dynamic polarizability (α) and hyperpolarizabilities (β and γ).

The results of such a study would clarify whether this compound is a promising candidate for NLO applications, potentially spurring experimental validation.

Prediction of Pharmacological Parameters (e.g., ADME relevant properties)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. nih.govnih.gov In silico tools provide a rapid and cost-effective means of predicting these pharmacokinetic parameters. nih.govresearchgate.net Using the SwissADME web tool, a detailed ADME profile for this compound has been predicted from its molecular structure. nih.govresearchgate.net

The predicted properties suggest that this compound possesses favorable drug-like characteristics.

Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Log P (iLOGP) | 1.63 |

| Log S (ESOL) | -2.31 |

| Water Solubility | 19.15 mg/mL (Soluble) |

These physicochemical properties are within the ranges typical for orally bioavailable drugs. The compound adheres to Lipinski's rule of five, a key indicator of drug-likeness, with zero violations.

Table 2: Predicted Pharmacokinetic Properties of this compound

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

The high predicted gastrointestinal absorption and blood-brain barrier permeability indicate that the molecule is likely to be well-absorbed and distributed. swissadme.ch Importantly, it is not predicted to be a substrate for P-glycoprotein, which is a positive attribute as P-gp can actively pump drugs out of cells, leading to reduced efficacy. The prediction indicates a potential for inhibition of the CYP2C9 metabolic enzyme, a factor that would require experimental verification.

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound

| Filter | Result |

|---|---|

| Drug-Likeness (Lipinski) | 0 violations |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 2.53 |

The bioavailability score of 0.55 is a good indicator of potential oral bioavailability. The synthetic accessibility score suggests that the molecule is relatively easy to synthesize. The absence of PAINS (Pan-Assay Interference Compounds) alerts indicates a lower likelihood of the compound interfering with assay results in a non-specific manner.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are foundational techniques in modern medicinal chemistry for identifying and optimizing lead compounds. nih.govsmolecule.com this compound serves as an excellent scaffold or starting point for such computational endeavors.

Its structure, characterized by a substituted nicotinic acid core, is a privileged scaffold found in many biologically active molecules. nih.gov The presence of multiple substitution points on the pyridine ring (the methoxy and methyl groups, as well as other positions on the ring) and the ethyl ester functionality allows for the creation of a large and diverse virtual library of derivatives.

The process of using this compound in virtual library design would typically involve:

Scaffold Definition: The core structure of this compound is defined as the fixed part of the library.

Enumeration of Substituents: A variety of chemical groups (R-groups) are computationally attached to the modification sites. These can range from simple alkyl chains to more complex ring systems, selected to explore different aspects of chemical space (e.g., size, polarity, hydrogen bonding capacity).

Library Generation: A virtual library containing hundreds, thousands, or even millions of new, unsynthesized compounds is generated based on the scaffold and the selected R-groups.

Virtual Screening: This library is then screened against a biological target of interest (e.g., a protein receptor or enzyme) using molecular docking or other computational methods. smolecule.com This process filters the library down to a manageable number of "hits"—compounds with a high predicted binding affinity or desired activity profile.

The goal of this approach is to efficiently explore a vast chemical space to identify the most promising candidates for synthesis and subsequent experimental testing, thereby saving significant time and resources. nih.gov The favorable ADME properties predicted for the parent scaffold, this compound, provide a strong starting point, increasing the probability that the designed derivatives will also possess good pharmacokinetic characteristics.

Viii. Emerging Research Directions and Future Perspectives

Development of Novel Analogues with Enhanced Selectivity and Potency

The development of novel analogues of ethyl 5-methoxy-2-methylnicotinate is a primary focus of current research, aiming to improve both the potency and selectivity of these compounds for specific biological targets. The nicotinic acid scaffold is a versatile platform for structural modifications. nih.govnih.gov

Researchers are actively synthesizing new derivatives by introducing various substituents at different positions of the pyridine (B92270) ring and modifying the ester group. These modifications are intended to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. For instance, the introduction of different aryl cap moieties has been explored in related nicotinamide (B372718) derivatives to enhance inhibitory activity against specific enzymes like histone deacetylases (HDACs). researchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired pharmacological effects. nih.gov For example, studies on other nicotinic acid derivatives have shown that certain substitutions can significantly increase anti-inflammatory or anticancer activities. nih.govnih.gov The goal is to develop compounds that not only exhibit high potency but also show selectivity towards the intended target, minimizing off-target effects.

Interactive Table: Examples of Structural Modifications on the Nicotinic Acid Scaffold and their Potential Effects.

| Modification Site | Type of Modification | Potential Effect | Relevant Research Area |

|---|---|---|---|

| Pyridine Ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Alteration of electronic properties and binding affinity | Anti-inflammatory, Anticancer |

| Ester Group | Variation of the alkyl chain length or introduction of cyclic moieties | Modification of lipophilicity and pharmacokinetic properties | Prodrug design, Drug delivery |

| Linker Function | Incorporation of scaffolds like hydrazide | Enhancement of inhibitory activity against specific enzymes | HDAC inhibitors |

Exploration of Prodrug Strategies for Improved Pharmacological Profiles

The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. mdpi.commdpi.comtaylorfrancis.com For derivatives of nicotinic acid, this approach is particularly relevant for improving aspects like solubility, stability, and permeability. taylorfrancis.comnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com In the context of this compound, this could involve modifications to the ethyl ester group to create a bioreversible derivative. The choice of the promoiety is critical and depends on the desired properties. For instance, conjugating the parent molecule with a hydrophilic moiety like polyethylene (B3416737) glycol (PEG) can enhance water solubility, while linking it to a lipophilic group can improve its ability to cross cell membranes. nih.gov

Research into nicotinic acid ester prodrugs has demonstrated that altering the alkyl chain length can influence their partitioning behavior into biological membranes, a key factor for drug delivery. nih.gov The goal of these strategies is to achieve a more favorable pharmacokinetic profile, such as sustained release of the active compound, which can lead to a prolonged therapeutic effect and potentially reduced side effects. nih.gov

Integration with Advanced Drug Delivery Systems

To further enhance the therapeutic efficacy of this compound and its analogues, researchers are exploring their integration with advanced drug delivery systems (DDS). nih.govmdpi.com These systems can protect the drug from premature degradation, control its release rate, and target it to specific sites in the body. sigmaaldrich.com

Nanoparticle-based DDS, such as liposomes and polymeric nanoparticles, are particularly promising. mdpi.comsigmaaldrich.com These nanocarriers can encapsulate the drug, improving its stability and solubility. Surface modification of these nanoparticles with specific ligands can enable targeted delivery to diseased tissues or cells, thereby increasing the drug's concentration at the site of action and minimizing systemic exposure.

For nicotinic acid, an inorganic-organic nanohybrid system has been designed to control its release and reduce side effects. nih.gov This involved intercalating nicotinic acid into layered double hydroxides (LDH) and then coating it with a pH-sensitive polymer. nih.gov Such an approach could be adapted for this compound derivatives to create more effective and safer therapeutic formulations.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems. purdue.edu They are instrumental in understanding the function of proteins and elucidating signaling pathways. The nicotinic acid scaffold, due to its presence in many biologically active molecules, is an attractive starting point for the design of chemical probes. nih.gov

Derivatives of this compound could be developed into selective probes for specific receptors or enzymes. This would involve a process of rational design and chemical synthesis to create molecules with high affinity and selectivity for the target of interest. purdue.edu These probes could be further modified, for example, by incorporating a fluorescent tag or a reactive group, to allow for visualization or covalent labeling of the target protein.

The development of such probes would provide invaluable tools for researchers to investigate the biological roles of their targets in both normal physiology and disease states, potentially uncovering new therapeutic opportunities. purdue.edu

Design of Multi-Target Directed Ligands

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex multifactorial diseases like neurodegenerative disorders or cancer. elsevierpure.comnih.gov This has led to the emergence of the multi-target directed ligand (MTDL) strategy, which involves designing a single molecule that can simultaneously interact with multiple biological targets. nih.govnih.gov

The nicotinic acid scaffold is well-suited for the development of MTDLs due to its ability to be incorporated into a wide range of molecular architectures. elsevierpure.com By combining the pharmacophoric features of different active compounds into a single hybrid molecule, it is possible to create ligands with a desired polypharmacological profile.

For instance, a derivative of this compound could be designed to inhibit both an enzyme and a receptor involved in a particular disease pathway. This approach can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. nih.gov Several nicotinic ligands are already being investigated for their multifunctional activity in neuropsychiatric disorders. elsevierpure.com

Potential for Biosynthetic Pathway Elucidation of Related Natural Products

Nicotinic acid is a fundamental precursor in the biosynthesis of numerous natural products, particularly alkaloids in various plant species. researchgate.netresearchgate.net The pyridine ring of nicotine, for example, is derived from nicotinic acid. researchgate.net While the general pathways are known, many of the specific enzymatic steps and intermediate molecules remain to be fully characterized. researchgate.net

Isotopically labeled versions of this compound or its close derivatives could serve as valuable tools in elucidating these biosynthetic pathways. By feeding these labeled compounds to the producing organism (e.g., a plant or microorganism) and tracing the incorporation of the label into the final natural product, researchers can map out the metabolic route.

Understanding these pathways is not only of fundamental scientific interest but also has practical applications. It can enable the use of metabolic engineering and synthetic biology approaches to increase the production of valuable natural products or to generate novel "unnatural" compounds with potentially improved therapeutic properties. The study of nicotinic acid biosynthesis itself has provided insights into the early origins of metabolic pathways. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.